Cas no 50678-27-8 (D-Glucopyranose,1,2,3,4,6-pentakis(3,4,5-trihydroxybenzoate))

D-Glucopyranose,1,2,3,4,6-pentakis(3,4,5-trihydroxybenzoate) structure
50678-27-8 structure
Product Name:D-Glucopyranose,1,2,3,4,6-pentakis(3,4,5-trihydroxybenzoate)
CAS-nummer:50678-27-8
MF:C41H32O26
MW:940.677194595337
CID:370250
PubChem ID:162603
Update Time:2025-04-19

D-Glucopyranose,1,2,3,4,6-pentakis(3,4,5-trihydroxybenzoate) Chemische en fysische eigenschappen

Naam en identificatie

    • D-Glucopyranose,1,2,3,4,6-pentakis(3,4,5-trihydroxybenzoate)
    • 2,3,4,5,6-pentagalloylglucose
    • 1,2,3,4,6-penta-O-galloyl--d-glucopyranose
    • SCHEMBL675693
    • 3-O-Digalloyl-1,2,6-trigalloylglucose
    • 50678-27-8
    • D-Glucopyranose, pentakis(3,4,5-trihydroxybenzoate)
    • D-Glucose, 2,3,4,5,6-pentakis(3,4,5-trihydroxybenzoate)
    • 40410-94-4
    • BDBM175525
    • [(2R,3R,4S,5R)-3,4,5,6-tetrakis[(3,4,5-trihydroxybenzoyl)oxy]oxan-2-yl]methyl 3,4,5-trihydroxybenzoate
    • (3R,4S,5R,6R)-6-(((3,4,5-Trihydroxybenzoyl)oxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetrakis(3,4,5-trihydroxybenzoate)
    • US9120744, CDE-001 (or 073)
    • DTXSID00193426
    • CHEMBL1224764
    • PD179123
    • Gallotannin 15
    • beta-D-glucopyranose pentakis(3,4,5-trihydroxybenzoate)
    • 1,2,3,4,6-Pgg
    • 1,2,3,4,6-pentakis-O-galloyl-beta-D-glucose
    • (+)-1,2,3,4,6-Penta-O-galloyl-beta-D-glucose
    • Penta-O-galloyl-beta-D-glucose
    • Pentagalloylglucose
    • 1,2,3,4,6-Penta-O-galloyl-beta-D-glucose
    • 14937-32-7
    • 1,2,3,4,6-Pentagalloylglucose
    • Pentagalloyl-beta-D-glucose
    • Inchi: 1S/C41H32O26/c42-17-1-12(2-18(43)28(17)52)36(57)62-11-27-33(64-37(58)13-3-19(44)29(53)20(45)4-13)34(65-38(59)14-5-21(46)30(54)22(47)6-14)35(66-39(60)15-7-23(48)31(55)24(49)8-15)41(63-27)67-40(61)16-9-25(50)32(56)26(51)10-16/h1-10,27,33-35,41-56H,11H2/t27-,33-,34+,35-,41?/m1/s1
    • InChI-sleutel: QJYNZEYHSMRWBK-PPPHSYQWSA-N
    • LACHT: O1C([C@@H]([C@H]([C@@H]([C@H]1COC(C1C=C(C(=C(C=1)O)O)O)=O)OC(C1C=C(C(=C(C=1)O)O)O)=O)OC(C1C=C(C(=C(C=1)O)O)O)=O)OC(C1C=C(C(=C(C=1)O)O)O)=O)OC(C1C=C(C(=C(C=1)O)O)O)=O

Berekende eigenschappen

  • Exacte massa: 940.118
  • Monoisotopische massa: 940.118
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 15
  • Aantal waterstofbondacceptatoren: 26
  • Zware atoomtelling: 67
  • Aantal draaibare bindingen: 16
  • Complexiteit: 1680
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 4
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.6
  • Topologisch pooloppervlak: 444A^2

Experimentele eigenschappen

  • Dichtheid: 2.05
  • Kookpunt: 1365.7°C at 760 mmHg
  • Vlampunt: 410.4°C
  • LogboekP: 1.68610

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